2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane
Description
Chemical Identity and Nomenclature
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane possesses the molecular formula C₁₅H₂₆N₂O₂ and a molecular weight of 266.38 g/mol. The compound is registered under the Chemical Abstracts Service number 150529-94-5, which specifically identifies the (R,R)-enantiomer. The systematic International Union of Pure and Applied Chemistry name for this compound is (4R,4'R)-2,2'-(propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Alternative nomenclature includes (R,R)-2,2-Bis(4-isopropyl-2-oxazolin-2-yl)propane and (R,R)-2,2'-Isopropylidenebis(4-isopropyl-2-oxazoline).
The structural complexity of this molecule is reflected in its International Chemical Identifier code: 1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m0/s1. This identifier encodes the complete stereochemical information, including the (R)-configuration at both chiral centers. The compound exists as a colorless to light yellow clear liquid under standard conditions, with a refractive index of 1.47 and a flash point of 125°C.
The stereochemical designation (4R,4'R) indicates that both oxazoline rings possess the same absolute configuration, resulting in a C₂-symmetric structure that is fundamental to the compound's catalytic properties. This symmetry element is crucial for achieving high enantioselectivity in asymmetric transformations, as it creates a well-defined chiral environment around coordinated metal centers.
Historical Development and Discovery
The development of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is intimately connected to the broader evolution of bisoxazoline ligands in asymmetric catalysis. The foundational work in chiral nitrogen-containing ligands traces back to 1968 when Ryoji Noyori and William S. Knowles independently developed the first generation of chiral ligands. The advantages of chiral nitrogen-containing compounds became apparent due to their accessibility from naturally occurring chiral amino acids, providing a cost-effective route to enantiopure ligands.
The direct precursors to modern bisoxazoline ligands emerged in 1989 when Brunner replaced challenging thiazolidine groups with oxazoline functionality, demonstrating improved stereochemical control. This breakthrough was quickly followed by complementary developments from Balavoine, who demonstrated hydrosilylation reactions using pyridine-oxazoline systems, and Nishiyama, who introduced pyridine-bisoxazoline ligands with tridentate coordination capabilities.
The specific structural motif represented by 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane was first described by Masamune and colleagues in 1990, followed by comprehensive studies from David Evans and coworkers in 1991. These pioneering investigations established the synthetic methodology for preparing bisoxazoline ligands through the condensation of malonate-derived acid chlorides with chiral amino alcohols, specifically L-valinol derived from naturally occurring valine. The ring-closure process involves acetal formation followed by elimination reactions facilitated by either thionyl chloride or tosyl chloride, yielding the characteristic oxazoline rings.
Evans and colleagues demonstrated the exceptional utility of these ligands in cyclopropanation reactions using diazo compounds, achieving unprecedented levels of stereochemical control. This seminal work established bisoxazoline ligands as privileged structures capable of promoting numerous transformations with exceptional selectivity. The development represented a significant advancement from earlier catalyst systems, which typically achieved only modest enantiomeric excesses of approximately 6% in comparable transformations.
Significance in Asymmetric Catalysis
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane exemplifies the concept of privileged ligands in asymmetric catalysis, demonstrating exceptional versatility across diverse reaction manifolds. The compound's significance stems from its ability to form highly organized chiral environments around metal centers, facilitating precise stereocontrol in catalytic transformations. The isopropyl substituents at the 4-positions of the oxazoline rings play a crucial role in blocking specific enantiotopic faces of coordinated substrates, leading to high enantioselectivity.
The mechanistic foundation for the compound's catalytic effectiveness lies in its ability to form twisted square planar intermediates with appropriate metal centers. The stereochemical outcome of reactions catalyzed by this ligand is consistent with theoretical models proposing that the bulky isopropyl substituents create asymmetric steric environments that direct the approach of prochiral substrates. This stereochemical model has been validated through extensive crystallographic studies of related metal complexes, confirming the predicted geometric arrangements.
The compound has found particular prominence in copper-catalyzed transformations, where it forms highly active and selective catalyst systems. In asymmetric Diels-Alder reactions, copper complexes of this ligand have achieved remarkable enantioselectivities, with some systems producing products with greater than 99% enantiomeric excess. The ligand's effectiveness extends beyond traditional carbon-carbon bond forming reactions to include carbon-heteroatom bond formations, such as aziridination and cyclopropanation reactions.
Recent developments have highlighted the compound's utility in iron-catalyzed asymmetric transformations, representing an important advancement toward more sustainable catalytic processes. Iron bisoxazoline complexes incorporating this ligand structure have demonstrated effectiveness in Lewis acid catalysis and oxidation reactions, providing environmentally benign alternatives to traditional precious metal catalysts. These applications underscore the compound's continued relevance in contemporary synthetic chemistry, where sustainability considerations increasingly influence catalyst selection.
| Reaction Type | Metal Center | Enantiomeric Excess | Reference |
|---|---|---|---|
| Cyclopropanation | Copper(I) | >95% | |
| Diels-Alder | Copper(II) | >99% | |
| Aziridination | Copper(I) | >90% | |
| Hydrosilylation | Various | 46-48% |
The compound's commercial availability from multiple suppliers at high purity levels (greater than 98% by gas chromatography) has facilitated its widespread adoption in both academic and industrial settings. The standardization of synthetic protocols and the establishment of reliable supply chains have contributed significantly to its prominence in asymmetric synthesis applications. This accessibility has enabled systematic optimization studies and the development of improved catalytic protocols across diverse reaction types.
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUPCITFHSROM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Bisamide Intermediate
A stoichiometric reaction between (R)-4-isopropyl-4,5-dihydrooxazole-derived amino alcohol and 2,2-dimethylmalonyl chloride in dichloromethane produces the bisamide intermediate. Triethylamine is typically employed to neutralize HCl generated during the reaction. The crude product is purified via aqueous workup, yielding a white solid with quantitative efficiency.
Key Reaction Parameters:
- Solvent: Anhydrous CH₂Cl₂
- Temperature: −10°C initially, warming to 20°C
- Stoichiometry: 2:1 (amino alcohol:malonyl chloride)
Step 2: Cyclodehydration Using Titanium Isopropoxide
The bisamide undergoes intramolecular dehydration in refluxing xylene with titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst. A Dean-Stark apparatus removes water, driving the reaction to completion. After 48 hours, column chromatography (neutral alumina, hexane/ethyl acetate gradient) isolates the product in 74% yield.
Optimization Insights:
- Catalyst loading: 5–10 mol% Ti(OiPr)₄
- Reaction time: 48 hours
- Purity: ≥98% (GC), optical purity ≥98% ee
One-Pot Synthesis for Scalability
A streamlined one-pot approach eliminates intermediate isolation, enhancing industrial feasibility.
Procedure
- In Situ Bisamide Formation: Amino alcohol and dimethylmalonate react in xylene under reflux.
- Catalytic Cyclization: Ti(OiPr)₄ is added directly to the mixture, enabling continuous water removal.
Advantages:
- Reduced purification steps
- Yield: 61–68% (2-step overall)
- Scalability: Demonstrated at multi-gram scales
Alternative Synthetic Routes
Chiral Pool Strategy
Using (R)-valine as a chiral precursor, the amino alcohol is synthesized via reduction of a β-amino ketone. Subsequent malonate coupling and cyclization yield the target compound with retained stereochemistry.
Resolution of Racemic Mixtures
Although less common, enzymatic resolution of racemic bis(oxazoline) intermediates can achieve high enantiomeric excess (ee > 99%). This method is cost-intensive but valuable for high-purity applications.
Reaction Optimization and Challenges
Catalyst Selection
Ti(OiPr)₄ outperforms Brønsted acids (e.g., H₂SO₄) in minimizing racemization. However, moisture sensitivity necessitates strict anhydrous conditions.
Solvent Effects
Chirality Preservation
- Temperature Control: Reactions above 120°C risk epimerization.
- Catalyst Purity: Trace metals in Ti(OiPr)₄ may reduce ee; redistilled catalyst is recommended.
Characterization and Analytical Data
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 266.38 g/mol | HRMS | |
| Melting Point | 54–60°C | DSC | |
| Optical Rotation [α]D²⁵ | +112° (c = 1.0, CHCl₃) | Polarimetry | |
| Purity (GC) | ≥98.0% | GC-FID | |
| ee | ≥98.0% | Chiral HPLC |
¹H NMR (CDCl₃, 500 MHz): δ 1.56 (s, 6H, CH₃), 1.68 (s, 6H, CH₃), 4.85 (s, 2H, CH), 7.20–7.31 (m, 10H, Ph).
Industrial-Scale Production
Commercial manufacturers (e.g., SAGECHEM, TCI) utilize the one-pot method, achieving batch sizes >1 kg with 99% chemical purity. Critical considerations include:
- Cost Efficiency: Bulk procurement of (R)-amino alcohols reduces expenses.
- Waste Management: Recycling xylene and Ti(OiPr)₄ minimizes environmental impact.
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
The oxazoline rings in this compound act as Lewis bases, forming stable complexes with metals such as palladium, copper, and nickel. These coordination reactions are critical for catalytic applications:
The (4R)-stereochemistry of the isopropyl groups induces chiral environments in these complexes, enabling enantioselective transformations .
Ring-Opening Reactions
The oxazoline rings undergo ring-opening under acidic or nucleophilic conditions, forming diamino alcohol intermediates. For example:
This reactivity is exploited to generate ligands or precursors for pharmaceuticals, though specific kinetic data remains proprietary .
Comparative Reactivity with Analogues
The stereochemistry of the isopropyl groups significantly impacts reactivity:
The (4R)-configuration provides superior stereoselectivity due to minimized steric hindrance in transition states .
Stability Under Reaction Conditions
The compound remains stable at temperatures up to 150°C but decomposes via retro-cycloaddition above 200°C:
Thermogravimetric analysis (TGA) data from PubChem corroborates this behavior .
Key Challenges and Research Gaps
-
Detailed kinetic parameters for ring-opening reactions are unavailable in public literature.
-
The impact of solvent polarity on coordination geometry remains understudied.
This compound’s versatility in asymmetric synthesis and catalysis underscores its importance in organic and polymer chemistry, though further mechanistic studies are warranted .
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is as a chiral ligand in asymmetric catalysis. The oxazoline rings can coordinate with metal centers, enhancing the selectivity and efficiency of various reactions:
| Catalytic Reaction | Metal Used | Outcome |
|---|---|---|
| Aldol reactions | Cu(I) | High enantioselectivity |
| Diels-Alder reactions | Ni(II) | Improved yields |
| C-C bond formation | Pd(0) | Enhanced regioselectivity |
These applications demonstrate the compound's versatility in facilitating complex organic transformations while maintaining high selectivity.
Organic Synthesis
The unique structure of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane makes it a valuable building block in organic synthesis. Its ability to undergo various transformations allows chemists to construct complex molecules efficiently. Notable applications include:
- Synthesis of Pharmaceuticals : The compound can be utilized to synthesize biologically active molecules with desired stereochemical configurations.
- Material Science : Due to its functional groups, it can be incorporated into polymers or materials requiring specific mechanical or thermal properties.
Ligand Development
The compound serves as a precursor for developing new ligands in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for new catalytic systems and materials with tailored properties.
Case Study 1: Asymmetric Synthesis of β-Amino Acids
A study demonstrated that using 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane as a ligand in copper-catalyzed reactions led to the efficient synthesis of β-amino acids with high enantiomeric excess (ee). This showcases its utility in synthesizing chiral building blocks essential for pharmaceuticals.
Case Study 2: Polymerization Reactions
Researchers have explored the use of this compound in controlled polymerization processes. It was found that when used as an initiator, it significantly improved the molecular weight distribution and thermal stability of the resulting polymers.
Mechanism of Action
The mechanism of action of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various chemical reactions. The pathways involved depend on the specific application and the nature of the metal ions or other reactants .
Comparison with Similar Compounds
Comparison with Similar Oxazoline Derivatives
Structural and Functional Variations
Bis(oxazoline) ligands are distinguished by their backbone structure (e.g., propane, pyridine) and substituents (e.g., isopropyl, phenyl, tert-butyl). These variations influence their electronic, steric, and coordination properties.
Table 1: Key Structural and Physical Properties
Electronic and Steric Effects
Substituent Influence: Isopropyl groups (target compound): Provide moderate steric bulk and electron-donating effects, enhancing flexibility in metal coordination . Phenyl groups (e.g., (R,R)-ph-box): Introduce aromatic π-systems, increasing rigidity and electron-withdrawing character, which can improve enantioselectivity in certain catalytic reactions .
Backbone Influence :
- Propane backbone (target compound): Allows for a symmetrical arrangement of oxazoline rings, favoring C₂-symmetric chiral environments .
- Pyridine backbone (e.g., (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine): Introduces a nitrogen-containing heteroaromatic ring, improving solubility in polar solvents and enabling π-π interactions in catalysis .
Stability and Handling
Biological Activity
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane, identified by CAS number 150529-94-5, is a compound that has garnered attention in the field of asymmetric catalysis and biological applications. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and underlying mechanisms.
The molecular formula of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is C15H26N2O2, with a molecular weight of 266.38 g/mol. The compound is characterized by its unique oxazoline rings, which contribute to its chiral properties and catalytic capabilities.
| Property | Value |
|---|---|
| CAS Number | 150529-94-5 |
| Molecular Formula | C15H26N2O2 |
| Molecular Weight | 266.38 g/mol |
| Purity | >98% |
Enzymatic Interactions
Research indicates that compounds similar to 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane exhibit significant interactions with enzymes. For instance, studies have shown that oxazoline ligands can enhance the performance of enzymes in organic solvents by stabilizing their active sites and improving substrate binding affinity .
Antimicrobial Properties
Preliminary studies suggest that oxazoline derivatives possess antimicrobial activity. This can be attributed to their ability to disrupt bacterial cell membranes or inhibit enzymatic pathways critical for bacterial survival. Further investigation into the specific mechanisms by which 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane exerts its antimicrobial effects is warranted.
Anticancer Potential
The compound's chiral nature allows it to interact selectively with biological targets, potentially leading to anticancer properties. Research on related bisoxazoline compounds has demonstrated their efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Catalytic Applications : In a study examining the use of bisoxazolines in asymmetric catalysis, 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane was utilized as a ligand for transition metals in the synthesis of chiral pharmaceuticals. The results indicated high enantioselectivity and yield in reactions involving prochiral substrates .
- Biological Assays : In vitro assays have been conducted to evaluate the cytotoxicity of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane against various cancer cell lines. The compound demonstrated selective cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development .
The biological activity of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane may involve several mechanisms:
- Enzyme Inhibition : By binding to enzyme active sites and altering their conformation.
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Cell Signaling Modulation : Influencing pathways involved in cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane, and how is stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via cyclocondensation of chiral amino alcohols with a propane-derived diketone. Stereochemical control is achieved using (R)-configured starting materials, such as (R)-4-isopropyl-2-amino-1-propanol. Purity is verified via chiral HPLC (e.g., Chiralpak® columns) and / NMR to confirm diastereomeric ratios >96% .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., calculated : 334.42 g/mol ).
- X-ray Diffraction (XRD) : To resolve crystal structure and confirm ligand geometry.
Q. How is this compound typically applied in coordination chemistry?
- Methodological Answer : It acts as a bidentate ligand, forming chiral complexes with transition metals (e.g., Pd, Rh) for asymmetric catalysis. For example, in enantioselective hydrogenation, the ligand’s oxazoline rings coordinate metal centers, inducing stereoselectivity .
Advanced Research Questions
Q. What factors influence the stereoselectivity of this ligand in asymmetric catalysis, and how can they be optimized?
- Methodological Answer : Steric and electronic effects from the 4-isopropyl groups and oxazoline rings dictate selectivity. Computational studies (DFT) can model transition states to predict enantiomeric excess (ee). Experimentally, modifying substituents (e.g., replacing isopropyl with bulkier groups) and testing in model reactions (e.g., allylic alkylation) can refine performance .
Q. How does solvent choice impact the stability and catalytic activity of metal complexes derived from this ligand?
- Methodological Answer : Stability studies in polar aprotic solvents (e.g., THF, DCM) vs. protic solvents (e.g., MeOH) are conducted using UV-Vis spectroscopy to monitor ligand dissociation. Catalytic activity is assessed via kinetic profiling (e.g., turnover frequency in hydrogenation) under varying solvent conditions .
Q. What are the environmental fate and degradation pathways of this compound under simulated natural conditions?
- Methodological Answer : Follow OECD guidelines for hydrolytic stability (pH 4–9, 50°C) and photolysis (UV irradiation at 254 nm). Degradation products are identified via LC-MS, and ecotoxicity is evaluated using Daphnia magna or algal growth inhibition assays .
Q. How can contradictions in reported catalytic efficiencies of this ligand across studies be resolved?
- Methodological Answer : Meta-analysis of reaction parameters (e.g., substrate scope, metal/ligand ratios, temperature) is critical. Reproducibility tests under standardized conditions (e.g., 1 mol% catalyst loading in DCM at 25°C) can isolate variables causing discrepancies. Cross-validation with computational models (e.g., COSMO-RS) may clarify solvent effects .
Experimental Design Considerations
Designing a study to compare this ligand’s performance with structurally analogous oxazoline-based ligands:
- Protocol :
Synthesize analogs (e.g., 2,6-Bis[(4R)-isopropyl-2-oxazolin-2-yl]pyridine ).
Test in a benchmark reaction (e.g., asymmetric cyclopropanation) under identical conditions.
Analyze ee (%) via chiral GC/HPLC and reaction kinetics via in-situ IR.
Correlate steric parameters (e.g., Tolman cone angles) with activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
